Anticancer agent 122
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Overview
Description
Anticancer agent 122 is a synthetic compound that has shown promising results in the treatment of various types of cancer. It is part of a class of compounds known for their ability to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. This compound has been the subject of extensive research due to its potential to serve as a novel therapeutic agent in oncology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 122 typically involves a multi-step process. One common method includes the reaction of ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . This reaction yields benzimidazole derivatives, which are then further modified to produce this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield . The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Anticancer agent 122 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have enhanced anticancer activity.
Reduction: Reduction reactions can modify the functional groups on the compound, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Sodium metabisulphite is commonly used as an oxidation agent.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed for reduction reactions.
Substitution: Various reagents, such as alkyl halides or acyl chlorides, are used under mild to moderate conditions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions include various benzimidazole derivatives, each with unique properties and potential therapeutic applications .
Scientific Research Applications
Anticancer agent 122 has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its ability to modulate biological pathways involved in cancer progression.
Medicine: Evaluated in preclinical and clinical trials for its efficacy in treating different types of cancer.
Industry: Potentially used in the development of new anticancer drugs and therapeutic agents
Mechanism of Action
The mechanism of action of Anticancer agent 122 involves the inhibition of key enzymes and signaling pathways that are crucial for cancer cell survival and proliferation. The compound targets specific molecular pathways, such as the Hedgehog signaling pathway, which is known to play a role in the development and progression of various cancers . By inhibiting these pathways, this compound can induce apoptosis and reduce the viability of cancer cells.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: These compounds share a similar core structure and have been studied for their anticancer properties.
Coumarin Derivatives: Known for their ability to inhibit cancer cell growth through different mechanisms.
Piperazine Heterocycles: These compounds have shown significant anticancer activity and are structurally related to Anticancer agent 122.
Uniqueness
This compound stands out due to its specific mechanism of action and its ability to target multiple pathways involved in cancer progression. Its unique structure allows for modifications that can enhance its efficacy and reduce potential side effects, making it a promising candidate for further development as an anticancer drug .
Properties
Molecular Formula |
C18H15ClN2O2S |
---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
methyl 2-[[3-(4-chlorophenyl)-4-phenyl-1,3-thiazol-2-ylidene]amino]acetate |
InChI |
InChI=1S/C18H15ClN2O2S/c1-23-17(22)11-20-18-21(15-9-7-14(19)8-10-15)16(12-24-18)13-5-3-2-4-6-13/h2-10,12H,11H2,1H3 |
InChI Key |
QBANUNCJJRCORV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN=C1N(C(=CS1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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